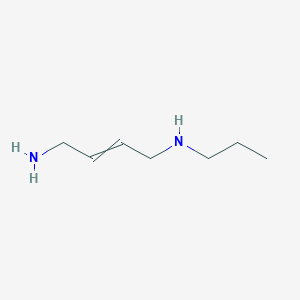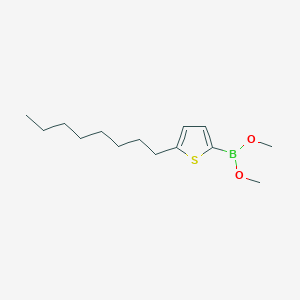
Dimethyl (5-octylthiophen-2-yl)boronatato
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl (5-octylthiophen-2-yl)boronatato is a chemical compound that belongs to the class of organoboron compounds These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (5-octylthiophen-2-yl)boronatato typically involves the reaction of 5-octylthiophene with a boron-containing reagent. One common method is the reaction of 5-octylthiophene with boronic acid or boronate esters under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction conditions are generally mild, making it suitable for the synthesis of various derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The scalability of the synthesis is facilitated by the relatively mild reaction conditions and the availability of starting materials.
化学反应分析
Types of Reactions
Dimethyl (5-octylthiophen-2-yl)boronatato undergoes several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The boron atom can participate in substitution reactions, particularly in the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various aryl or alkyl-substituted thiophenes.
科学研究应用
Dimethyl (5-octylthiophen-2-yl)boronatato has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of advanced materials, including organic semiconductors and light-emitting diodes.
作用机制
The mechanism of action of Dimethyl (5-octylthiophen-2-yl)boronatato involves its ability to participate in various chemical reactions. The boron atom in the compound can form stable complexes with other molecules, facilitating reactions such as the Suzuki-Miyaura coupling. The thiophene ring and the octyl side chain contribute to the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
Thiophene: A simpler analog with a five-membered ring containing sulfur.
Boronate Esters: Compounds containing boron and ester groups, used in similar coupling reactions.
Octylthiophene: A compound with an octyl side chain attached to a thiophene ring.
Uniqueness
Dimethyl (5-octylthiophen-2-yl)boronatato is unique due to the combination of the boron atom, the thiophene ring, and the octyl side chain. This combination imparts specific chemical properties that make it suitable for a wide range of applications in organic synthesis, materials science, and potentially in medicinal chemistry.
属性
CAS 编号 |
765277-73-4 |
|---|---|
分子式 |
C14H25BO2S |
分子量 |
268.2 g/mol |
IUPAC 名称 |
dimethoxy-(5-octylthiophen-2-yl)borane |
InChI |
InChI=1S/C14H25BO2S/c1-4-5-6-7-8-9-10-13-11-12-14(18-13)15(16-2)17-3/h11-12H,4-10H2,1-3H3 |
InChI 键 |
FPRNPPIWWFBSDS-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(S1)CCCCCCCC)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


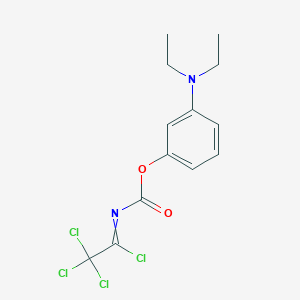
![1,3-Dimethyl-2-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14219586.png)

![2-[(2-{[3-(Aminomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14219598.png)
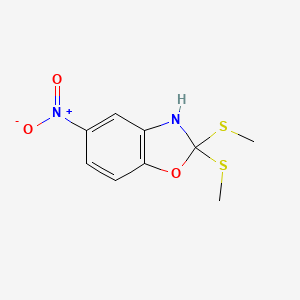
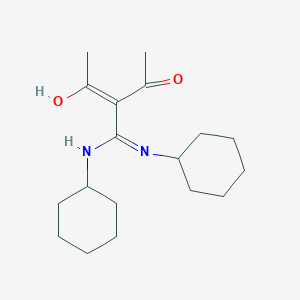
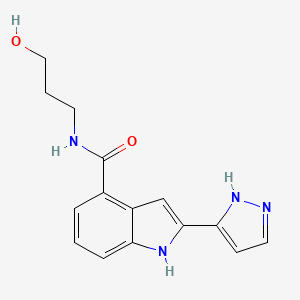
![1,1'-{3-[(3-Methylbut-2-en-1-yl)oxy]prop-1-yne-3,3-diyl}dibenzene](/img/structure/B14219635.png)
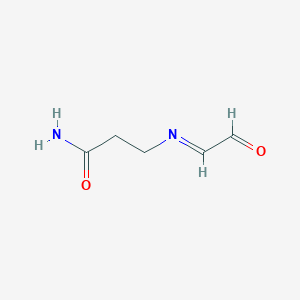
![1-[(3-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide](/img/structure/B14219654.png)
![Acetic acid;[6-(hydroxymethyl)-7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl]methanol](/img/structure/B14219658.png)
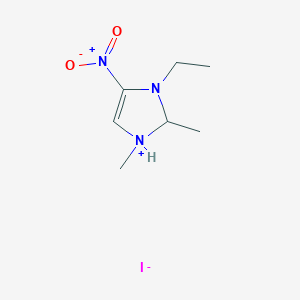
![2-[(2-Amino-5-fluorophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B14219676.png)
